molecular formula C22H15ClN4O2 B11359163 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide CAS No. 898488-56-7

5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11359163
CAS No.: 898488-56-7
M. Wt: 402.8 g/mol
InChI Key: AKJAERGPRSQYPH-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at position 5 with a 4-chlorophenyl group. The carboxamide moiety at position 3 is linked to a phenyl ring bearing an (E)-phenyldiazenyl group at the para position. The diazenyl group introduces stereoelectronic effects, while the 4-chlorophenyl enhances lipophilicity and may influence target binding via halogen interactions .

Properties

CAS No.

898488-56-7

Molecular Formula

C22H15ClN4O2

Molecular Weight

402.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H15ClN4O2/c23-16-8-6-15(7-9-16)21-14-20(27-29-21)22(28)24-17-10-12-19(13-11-17)26-25-18-4-2-1-3-5-18/h1-14H,(H,24,28)

InChI Key

AKJAERGPRSQYPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 5-(4-chlorophenyl)-1,2-oxazole. The final step involves the coupling of this oxazole derivative with 4-[(E)-phenyldiazenyl]aniline under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns

Target Compound:
  • Core : 1,2-Oxazole
  • Position 5 : 4-Chlorophenyl
  • Position 3 : Carboxamide linked to 4-[(E)-phenyldiazenyl]phenyl
Key Analogs:

5-Phenyl-N-{4-[(E)-Phenyldiazenyl]phenyl}-1,2-Oxazole-3-Carboxamide (898521-24-9) Core: 1,2-Oxazole Position 5: Phenyl (vs.

5-(4-Methoxyphenyl)-N-{2-Methyl-4-[(E)-(2-Methylphenyl)diazenyl]phenyl}-1,2-Oxazole-3-Carboxamide (898497-51-3)

  • Core : 1,2-Oxazole
  • Position 5 : 4-Methoxyphenyl (electron-donating group)
  • Diazenyl Group : 2-Methylphenyl substituent introduces steric hindrance.
  • Impact : Enhanced solubility due to methoxy but reduced metabolic stability .

N-(4-Chlorophenyl)-5-(Propan-2-yl)-1,2-Oxazole-3-Carboxamide (Z606-3826)

  • Core : 1,2-Oxazole
  • Position 5 : Isopropyl (bulky alkyl group)
  • Impact : Increased steric bulk may limit membrane permeability compared to aromatic substituents .

Diazenyl Group Variations

Compound ID Diazenyl Substituent Configuration Key Effect
Target Compound Phenyl (E) Planar geometry enhances π-π stacking
898497-51-3 2-Methylphenyl (E) Steric hindrance reduces target access
Ethyl 8,9-Dimethoxy... () Phenyl (E) Incorporated into a polycyclic system, altering pharmacokinetics

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound C₂₂H₁₅ClN₄O₂ 402.83 ~3.5 <0.1 (aqueous)
898521-24-9 C₂₂H₁₆N₄O₂ 368.39 ~3.0 <0.1
898497-51-3 C₂₄H₂₁N₅O₃ 427.46 ~2.8 0.5 (DMSO)
Z606-3826 () C₁₄H₁₅ClN₂O₂ 278.74 ~2.2 1.2 (DMSO)

*Calculated using fragment-based methods.

Biological Activity

5-(4-Chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and various pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H14ClN3O
  • IUPAC Name : 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide

This structure features a chlorophenyl group and a diazenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions, including diazotization and coupling reactions. The detailed synthetic pathway can vary based on the specific starting materials used.

Antimicrobial Activity

Research indicates that compounds similar to 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide exhibit varying degrees of antimicrobial activity. A study demonstrated that derivatives with similar structures showed moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .

CompoundTarget BacteriaActivity Level
5-(4-Chlorophenyl)...Salmonella typhiModerate
5-(4-Chlorophenyl)...Bacillus subtilisStrong

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it may inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .

Enzyme Inhibition

One notable pharmacological effect is its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study reported IC50 values for derivatives ranging from 1.13 µM to 6.28 µM against urease, indicating strong inhibitory activity compared to standard drugs .

EnzymeIC50 (µM)Reference
Acetylcholinesterase2.14
Urease1.13 - 6.28

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) : Some studies indicate that the compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest in the G2/M phase, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • A study on oxazole derivatives showed promising results in reducing tumor size in murine models when administered at specific dosages.
  • Clinical evaluations have suggested that compounds with structural similarities exhibit lower toxicity profiles while maintaining therapeutic efficacy.

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